N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide
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Overview
Description
N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole moiety, which consists of a benzene ring fused to a pyrrole ring. The compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting the microtubule network .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-phenylindole: Shares a similar indole structure but lacks the benzamide group.
N-(1-Methyl-1H-indol-3-yl)methyl derivatives: Similar indole core with different substituents at the nitrogen atom.
Uniqueness
N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzamide group enhances its binding affinity to molecular targets, making it a potent inhibitor of tubulin polymerization compared to other indole derivatives .
Biological Activity
N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antiviral research. This article provides a detailed overview of its biological activity, supported by various studies and data.
Chemical Structure and Properties
This compound features an indole core substituted with a methyl group and a phenyl ring, linked to a benzamide moiety. This structure is significant for its interactions with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in LPS-stimulated cells. For instance, one study demonstrated that certain derivatives significantly reduced IL-6 and IL-8 release by up to 77% and 72%, respectively, suggesting a promising avenue for treating inflammatory diseases .
2. Anticancer Activity
This compound and its analogs have been evaluated for their potential as anticancer agents. A series of benzamide derivatives were synthesized and tested for histone deacetylase (HDAC) inhibitory activity, which is crucial in cancer biology as HDAC inhibitors can reactivate silenced tumor suppressor genes . The structure–activity relationship (SAR) studies revealed that modifications in the phenyl ring significantly influenced their anticancer efficacy.
3. Antiviral Activity
The antiviral potential of similar compounds has also been explored. For example, certain benzamide derivatives were tested against SARS-CoV-2, showing notable antiviral activity with effective concentrations comparable to established antiviral drugs . This suggests that this compound may possess similar properties worth investigating.
Structure–Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. The following table summarizes key findings from SAR studies:
Compound Variation | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
Base Compound | Anti-inflammatory | 5 μM | Significant reduction in IL-6/IL-8 levels |
Methyl Substituent | Anticancer | 2.16 | Effective HDAC inhibition |
Phenyl Variants | Antiviral | 1.1 | Comparable to remdesivir |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study involving the administration of this compound in a murine model demonstrated its ability to reduce lung inflammation markers significantly. The compound inhibited inducible nitric oxide synthase (iNOS), thereby mitigating tissue damage during acute lung injury (ALI) .
Case Study 2: Anticancer Potential
In vitro assays on various cancer cell lines showed that derivatives of this compound induced apoptosis and cell cycle arrest, highlighting its potential as an anticancer therapeutic agent .
Properties
CAS No. |
55875-18-8 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(1-methyl-3-phenylindol-2-yl)benzamide |
InChI |
InChI=1S/C22H18N2O/c1-24-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(24)23-22(25)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,25) |
InChI Key |
FOOBGINUBYBOAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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